5-Brom-3-methoxy-2-nitropyridin

Übersicht

Beschreibung

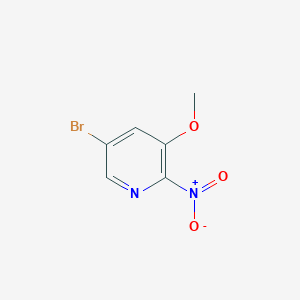

5-Bromo-3-methoxy-2-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Bromo-3-methoxy-2-nitropyridine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in developing anti-cancer agents and antibiotics.

| Application | Description |

|---|---|

| Anti-cancer Agents | Used in synthesizing compounds that inhibit tumor growth. |

| Antibiotics | Serves as a precursor for developing new antibiotic agents. |

Agricultural Chemicals

This compound plays a role in formulating agrochemicals, enhancing the effectiveness of pesticides and herbicides. Its application in agriculture aims to improve crop yields and pest control.

| Application | Description |

|---|---|

| Pesticides | Increases efficacy against specific pests, contributing to sustainable agriculture. |

| Herbicides | Enhances weed control mechanisms, improving crop productivity. |

Material Science

In material science, 5-Bromo-3-methoxy-2-nitropyridine is incorporated into materials for electronic applications, including organic semiconductors.

| Application | Description |

|---|---|

| Organic Semiconductors | Utilized in developing materials with unique electronic properties for electronics. |

| Functional Materials | Contributes to creating polymers and coatings with enhanced durability. |

Biochemical Studies

The compound is valuable in biochemical research, particularly in studying enzyme interactions and cellular mechanisms.

| Application | Description |

|---|---|

| Enzyme Interactions | Useful for examining how enzymes interact with substrates and inhibitors. |

| Cell Proliferation Studies | Investigated for its ability to inhibit cell proliferation and migration through pathways like PI3K inhibition. |

Case Studies

- Pharmaceutical Synthesis : A study indicated that derivatives of 5-Bromo-3-methoxy-2-nitropyridine showed significant activity against specific cancer cell lines, suggesting its potential as a lead compound for drug development.

- Agricultural Efficacy : Research demonstrated that formulations containing this compound enhanced the effectiveness of existing herbicides by increasing their absorption rates in plant tissues.

- Material Science Innovations : Investigations into organic semiconductors revealed that incorporating this compound improved charge mobility, leading to better performance in electronic devices.

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-3-methoxy-2-nitropyridine is phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a key player in the development of cancers .

Mode of Action

5-Bromo-3-methoxy-2-nitropyridine acts as a potent inhibitor of PI3K . It binds to the active site of mammalian PI3K, blocking the production of phosphatidylinositol phosphate (PIP), a critical component of several cellular signaling pathways .

Biochemical Pathways

By inhibiting PI3K, 5-Bromo-3-methoxy-2-nitropyridine disrupts the PI3K/AKT/mTOR pathway, a key signaling pathway in cells that regulates cell cycle progression and survival . This disruption can lead to the inhibition of cell proliferation and migration, thereby exerting its anti-tumor activity .

Result of Action

The inhibition of PI3K by 5-Bromo-3-methoxy-2-nitropyridine leads to a decrease in the production of PIP . This results in the disruption of several cellular activities, such as cell proliferation and migration . Consequently, the compound exhibits anti-tumor activity in cancers with PI3K activation, such as hepatocellular carcinoma .

Biochemische Analyse

Biochemical Properties

It is known that the compound has a density of 1.7±0.1 g/cm3 and a boiling point of 282.0±35.0 °C at 760 mmHg .

Cellular Effects

It is known that the compound is a potent inhibitor of phosphoinositide 3-kinase (PI3K) and has tumor growth inhibition activity . It also inhibits cellular activities such as cell proliferation and cell migration .

Molecular Mechanism

It is known to inhibit the activation of mammalian PI3K, which is necessary for the production of phosphatidylinositol phosphate (PIP) in cells . This inhibition leads to tumor growth inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound is usually shipped within 2 business days .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxy-2-nitropyridine can be achieved through several methods. One common route involves the bromination of 3-methoxy-2-nitropyridine. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of 5-Bromo-3-methoxy-2-nitropyridine may involve large-scale bromination reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-3-methoxy-2-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

Substitution: Products depend on the nucleophile used, such as 5-methoxy-3-methoxy-2-nitropyridine.

Reduction: 5-Bromo-3-methoxy-2-aminopyridine.

Oxidation: 5-Bromo-3-hydroxy-2-nitropyridine.

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-2-methoxy-3-nitropyridine

- 5-Bromo-2-hydroxy-3-nitropyridine

- 2-Bromo-5-nitropyridine

Uniqueness: 5-Bromo-3-methoxy-2-nitropyridine is unique due to the specific positioning of the bromine, methoxy, and nitro groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

5-Bromo-3-methoxy-2-nitropyridine is a chemical compound with significant biological activity, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This compound has garnered attention in pharmacological research due to its potential applications in cancer treatment and other therapeutic areas. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

- Chemical Formula : C_6H_5BrN_2O_3

- Molecular Weight : 219.02 g/mol

- Density : 1.7 ± 0.1 g/cm³

- Boiling Point : 282.0 ± 35.0 °C at 760 mmHg

5-Bromo-3-methoxy-2-nitropyridine primarily acts as a potent inhibitor of PI3K, a crucial enzyme involved in various cellular processes such as growth, proliferation, and survival.

Target Pathway

- PI3K/AKT/mTOR Pathway : By inhibiting PI3K, this compound disrupts the signaling pathway that regulates cell cycle progression and survival, leading to reduced tumor growth and proliferation.

In Vitro Studies

In laboratory settings, 5-Bromo-3-methoxy-2-nitropyridine has demonstrated:

- Tumor Growth Inhibition : The compound significantly inhibits the growth of various cancer cell lines by interfering with the PI3K pathway.

- Cellular Effects : It leads to decreased production of phosphatidylinositol phosphate (PIP), which is essential for cell signaling and metabolism.

Toxicological Studies

Despite its therapeutic potential, the compound exhibits toxicity under certain conditions:

- A case study reported a patient who experienced severe symptoms such as methemoglobinemia and acute renal failure after exposure to a related compound, highlighting potential risks associated with nitropyridine derivatives .

Case Studies

- Methemoglobinemia Incident : A documented case involved a worker exposed to 5-bromo-2-nitropyridine (a structural analog) resulting in dizziness, cyanosis, and delayed encephalopathy. The patient required extensive medical intervention but showed improvement over time .

- Cancer Research Applications : Various studies have utilized 5-Bromo-3-methoxy-2-nitropyridine in preclinical trials to assess its efficacy against tumor growth in xenograft models, showing promising results in reducing tumor size compared to control groups.

Comparative Analysis with Similar Compounds

| Compound Name | Activity Level | Notes |

|---|---|---|

| 5-Bromo-2-methoxy-3-nitropyridine | Moderate | Similar mechanism but different efficacy. |

| 5-Bromo-2-hydroxy-3-nitropyridine | Low | Less potent than its methoxy counterpart. |

| 2-Bromo-5-nitropyridine | Variable | Efficacy varies significantly; structure-dependent. |

Eigenschaften

IUPAC Name |

5-bromo-3-methoxy-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWFTDPHNVYMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355858 | |

| Record name | 5-bromo-3-methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152684-26-9 | |

| Record name | 5-Bromo-3-methoxy-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152684-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-3-methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.